molecular formula C12H12N2O2S2 B2917709 (4-Methyl-1,3-thiazol-5-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1798033-21-2

(4-Methyl-1,3-thiazol-5-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2917709
CAS No.: 1798033-21-2
M. Wt: 280.36
InChI Key: VASOCEJUSAMSSN-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-5-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate: is a complex organic compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole can then be further modified to introduce the methyl group at the 4-position and the carboxylate group at the 4-position of the pyridine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield reduced thiazoles or pyridine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: The compound has shown potential as a therapeutic agent, with applications in the treatment of various diseases, including bacterial infections and cancer.

  • Industry: It is used in the development of new materials and catalysts, contributing to advancements in material science and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

(4-Methyl-1,3-thiazol-5-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate: can be compared to other thiazole derivatives, such as thiazole-4-carboxylic acid and 2-(methylsulfanyl)pyridine-4-carboxylate . While these compounds share structural similarities, the presence of the methyl group at the 4-position of the thiazole ring in the compound of interest imparts unique chemical and biological properties.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued exploration of its properties and applications will likely lead to further advancements and innovations.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)methyl 2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-8-10(18-7-14-8)6-16-12(15)9-3-4-13-11(5-9)17-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASOCEJUSAMSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)COC(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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